1-hexadecanoyl-2-(7Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
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Overview
Description
1-hexadecanoyl-2-(7Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 7Z-octadecenoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.
Scientific Research Applications
Interaction with Small Molecules
1-Hexadecanoyl-2-(7Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (POPE) is utilized in studies to understand interactions with small molecules, such as tetracaine. POPE added to supported lipid bilayers (SLBs) alters the affinity of small molecules to these bilayers, demonstrating its role in studying membrane interactions (Huang et al., 2013).
Structural Characterization of Binary Mixtures
POPE is essential in the structural characterization of binary mixtures in Langmuir monolayers. The interactions between POPE and other molecules like hexadecanol are crucial for understanding the behavior of synthetic lung surfactant preparations (Zhu et al., 2016).
Studying Pathogenic Lipids
In the study of pathogenic lipids, POPE has been identified as a component of new lipids in opportunistic pathogens like Corynebacterium amycolatum. This discovery aids in understanding the unique phospholipids present in certain bacteria (Valero-Guillén et al., 2005).
Fluorescence Microscopy in Lipid Membranes
POPE is used in fluorescence microscopy to study lipid membranes. It helps in investigating how fluorescent labels might alter membrane behavior, contributing to our understanding of membrane dynamics (Skaug et al., 2009).
Lipid Transfer Assay Applications
POPE plays a role in lipid transfer assays, helping to elucidate the movement and transfer of lipids, which is vital for understanding various biological processes and membrane dynamics (Zhang & Wang, 2013).
properties
Molecular Formula |
C39H76NO8P |
---|---|
Molecular Weight |
718 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-7-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h20,22,37H,3-19,21,23-36,40H2,1-2H3,(H,43,44)/b22-20-/t37-/m1/s1 |
InChI Key |
DJFPPOZEZQGHHJ-QGBSNROPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC/C=C\CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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